molecular formula C19H17NO3 B6608580 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2680539-22-2

3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B6608580
CAS No.: 2680539-22-2
M. Wt: 307.3 g/mol
InChI Key: YUTCWKLYVCKOAC-UHFFFAOYSA-N
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Description

3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.3 g/mol This compound is characterized by its unique bicyclic structure, which includes a benzyl group, a phenoxy group, and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core. The reaction conditions often include the use of strong bases and high temperatures.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the azabicycloheptane core in the presence of a base.

    Attachment of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, where a phenol derivative reacts with the azabicycloheptane core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, acids, bases, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.2.0]heptane-2,4-dione: This compound shares the azabicycloheptane core but lacks the benzyl and phenoxy groups.

    3-oxabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.

Uniqueness

3-benzyl-1-phenoxy-3-azabicyclo[320]heptane-2,4-dione is unique due to its combination of the benzyl, phenoxy, and azabicycloheptane moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-16-11-12-19(16,23-15-9-5-2-6-10-15)18(22)20(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTCWKLYVCKOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C(=O)N(C2=O)CC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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